[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
Beschreibung
BenchChem offers high-quality [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(6-amino-9-benzylpurin-8-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-12-11-13(17-8-16-12)19(6-9-4-2-1-3-5-9)14(18-11)22-7-10(20)21/h1-5,8H,6-7H2,(H,20,21)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOPLVWEXMRRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC=NC(=C3N=C2SCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Benzyl-8-Substituted Adenine Analogs in Medicinal Chemistry
This guide provides a comprehensive overview of 9-benzyl-8-substituted adenine analogs, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, structure-activity relationships (SAR), and therapeutic applications, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Adenine Scaffold
Adenosine, a fundamental nucleoside, and its derivatives are pivotal in numerous biological processes.[1][2][3] They serve as building blocks for nucleic acids, act as key components in energy metabolism (ATP), and function as signaling molecules.[1] The adenine core is a "privileged scaffold" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. This has led to the development of numerous adenine analogs with therapeutic potential.[4][5]
The focus of this guide is on a specific class of these analogs: those with a benzyl group at the 9-position and various substituents at the 8-position of the adenine ring. These modifications have proven effective in creating potent and selective modulators of several important drug targets.
Rationale for 9-Benzyl and 8-Substitutions
The strategic placement of a benzyl group at the N9-position and diverse functionalities at the C8-position of the adenine core is a well-established strategy in medicinal chemistry to enhance the drug-like properties of these analogs.
-
The 9-Benzyl Group: The benzyl group at the 9-position often serves to mimic the ribose sugar of natural nucleosides, allowing the molecule to fit into the binding pockets of enzymes and receptors that recognize adenosine or its derivatives.[6] This substitution can also enhance the compound's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. The benzylation of adenine typically occurs at the N9 and N3 positions, with the N9-benzyladenine product being favored in polar aprotic solvents.[4]
-
The 8-Substituent: The 8-position of the adenine ring is a key site for modification to fine-tune the compound's selectivity and potency for its biological target. Introducing different substituents at this position can alter the molecule's size, shape, and electronic properties, leading to optimized interactions with the target protein. For instance, the introduction of halogens, aryl, or heteroaryl groups at the 8-position has been shown to enhance the activity of A2A adenosine receptor antagonists.[7]
Synthetic Strategies
The synthesis of 9-benzyl-8-substituted adenine analogs typically involves a multi-step process. A common and versatile approach begins with the benzylation of adenine, followed by the introduction of a functional group at the 8-position, which then serves as a handle for further diversification.
A key intermediate in many synthetic routes is 8-bromoadenine.[8] This compound can be readily prepared and subsequently used in a variety of cross-coupling reactions to introduce a wide range of substituents at the 8-position.
Experimental Protocol: Synthesis of 9-Benzyl-8-bromoadenine
This protocol describes a general method for the synthesis of 9-benzyl-8-bromoadenine, a versatile intermediate for the preparation of various 8-substituted analogs.
Step 1: Benzylation of Adenine [4][9]
-
Suspend adenine in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃), to the suspension and stir at room temperature.
-
Slowly add benzyl bromide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by filtration and removal of the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 9-benzyladenine.
Step 2: Bromination of 9-Benzyladenine
-
Dissolve 9-benzyladenine in a suitable solvent, such as glacial acetic acid.[9]
-
Add a source of bromine, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, the product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration. The crude 9-benzyl-8-bromoadenine can be further purified by recrystallization.
Diagram: Synthetic Workflow
Caption: General synthetic scheme for 9-benzyl-8-substituted adenine analogs.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For 9-benzyl-8-substituted adenine analogs, SAR studies have provided valuable insights into the structural requirements for potent and selective activity at various biological targets.
Key SAR Observations:
-
Adenosine A2A Receptor Antagonists: For A2A adenosine receptor antagonists, the nature of the 8-substituent is critical. The introduction of halogen atoms, as well as aryl and heteroaryl groups at the 8-position, has been shown to enhance antagonist activity.[7]
-
Toll-Like Receptor 7 (TLR7) Agonists: In the case of TLR7 agonists, substitutions at the 8-position with various amines have been explored. The 8-morpholinoethylamino derivative was identified as a particularly potent compound.[8]
-
Enzyme Inhibitors: As inhibitors of enzymes like choline kinase, the adenine moiety of these analogs can mimic the binding of ATP in the enzyme's active site.[6] The benzyl group further stabilizes the molecule within the binding pocket through hydrophobic interactions.[6]
Table 1: SAR of 8-Substituted 9-Benzyladenine Analogs as Adenosine Receptor Antagonists
| 8-Substituent | Target Receptor | Activity (Ki or IC50) | Reference |
| Bromo | A2A | 52 nM (Ki) | [10] |
| Ethoxy | A2A | Moderate Affinity | [11] |
| Furyl | A2A | High Affinity | [11] |
| 2-Furyl | A2B | Potent Antagonist | [12] |
| 3-Fluorophenyl | A2B | Potent Antagonist | [12] |
| Hexynyl | A3 | 0.62 µM (Ki) | [10] |
Therapeutic Applications
The diverse biological activities of 9-benzyl-8-substituted adenine analogs have led to their investigation for a wide range of therapeutic applications.
-
Neurodegenerative Diseases: As potent and selective antagonists of the A2A adenosine receptor, these compounds have shown promise in preclinical models of Parkinson's disease.[7][11]
-
Inflammatory and Immune Disorders: By acting as agonists of TLR7, certain 8-amino substituted 9-benzyladenines can stimulate the immune system and have potential as vaccine adjuvants or for the treatment of viral infections and cancer.[8] Additionally, some derivatives have demonstrated anti-inflammatory properties by inhibiting phosphodiesterase-4 (PDE4).[13] A modified adenine, 9-benzyl-2-butoxy-8-hydroxyadenine, has been shown to redirect Th2-mediated lung inflammation by triggering TLR7.[14]
-
Cancer: Some N6-benzyladenosine analogs have been investigated as anticancer agents, with their mechanism of action linked to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme involved in protein prenylation.[2][3]
-
Diabetes: Certain 2-alkynyl-8-aryl-9-methyladenine derivatives have shown potential as hypoglycemic agents by acting as antagonists of the A2B adenosine receptor, which is involved in hepatic glucose production.[12]
Diagram: Signaling Pathway Modulation
Caption: Modulation of signaling pathways by 9-benzyl-8-substituted adenine analogs.
Conclusion and Future Directions
9-Benzyl-8-substituted adenine analogs represent a versatile and promising class of compounds in medicinal chemistry. The ability to systematically modify the 8-position allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective agents for a variety of biological targets.
Future research in this area will likely focus on:
-
Expanding the diversity of 8-substituents: Exploring novel and diverse chemical groups at the 8-position to identify new leads with improved activity and selectivity.
-
Optimizing pharmacokinetic properties: Further modifying the scaffold to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploring new therapeutic targets: Screening these analogs against a broader range of biological targets to uncover new therapeutic opportunities.
The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
References
-
Jin, G., Wu, C. C., Tawatao, R. I., Chan, M., Carson, D. A., & Cottam, H. B. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559–4563. [Link]
-
Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence. (2023). Journal of Medicinal Chemistry. [Link]
-
Modified adenine (9-benzyl-2-butoxy-8-hydroxyadenine) redirects Th2-mediated murine lung inflammation by triggering TLR7. (2009). The Journal of Immunology, 182(2), 880-889. [Link]
-
Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. (n.d.). University of Pretoria. [Link]
-
8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3452. [Link]
-
Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2022). International Journal of Molecular Sciences, 23(19), 11334. [Link]
-
2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor. (2001). Journal of Medicinal Chemistry, 44(2), 170-179. [Link]
-
Facile synthesis of photoactivatable adenosine analogs. (2015). Tetrahedron Letters, 56(1), 244-247. [Link]
-
Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor. (2009). Journal of Medicinal Chemistry, 52(19), 5974-5989. [Link]
-
Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease. (2009). ChemMedChem, 4(6), 1010-1019. [Link]
-
New substituted 9-alkylpurines as adenosine receptor ligands. (2002). Il Farmaco, 57(11), 907-918. [Link]
-
New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. (2008). Bioorganic & Medicinal Chemistry, 16(13), 6648-6657. [Link]
-
In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. (2022). International Journal of Molecular Sciences, 23(19), 11334. [Link]
-
A New, Improved Synthesis of 9-Benzyladenine: An Important Heterocyclic Analogue of Adenosine Useful for Chemical and Biochemica. (1999). Third International Electronic Conference on Synthetic Organic Chemistry. [Link]
-
Diverse C8-functionalization of adenine nucleosides via their underexplored carboxaldehydes. (2021). Organic & Biomolecular Chemistry, 19(31), 6749-6753. [Link]
-
Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. (2022). Journal of Medicinal Chemistry, 65(13), 9002-9021. [Link]
-
Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors. (1996). Journal of Medicinal Chemistry, 39(22), 4358-4367. [Link]
-
Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. (2021). Molecules, 26(21), 6483. [Link]
-
Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. (2021). Molecules, 26(21), 6483. [Link]
-
N-Benzyl-9-(tetrahydropyranyl)-adenine (BPA). (n.d.). Duchefa Biochemie. [Link]
Sources
- 1. Facile synthesis of photoactivatable adenosine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Modified adenine (9-benzyl-2-butoxy-8-hydroxyadenine) redirects Th2-mediated murine lung inflammation by triggering TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
Foreword
The landscape of drug discovery is in a perpetual state of evolution, with purine analogs consistently emerging as a scaffold of significant therapeutic interest. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, and immunosuppressive effects.[1] This guide focuses on a specific, yet promising, purine derivative: [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid. While extensive research on this particular molecule is not yet widespread, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It synthesizes established methodologies and insights from structurally related compounds to propose a robust framework for the investigation of its biological potential. Herein, we will not only outline the "how" but, more critically, the "why" behind the proposed experimental designs, fostering a deeper understanding of the scientific rationale.
Rationale and Synthesis: Building the Foundation
The core structure, a 6-amino-9-benzyl-9H-purine, is a privileged scaffold in medicinal chemistry. The benzyl group at the N9 position enhances lipophilicity, potentially improving cellular uptake, while the thioacetic acid moiety at the C8 position introduces a reactive handle that can engage with biological targets.[1] The synthesis of this compound can be approached through a multi-step process, drawing parallels from established synthetic routes for similar purine derivatives.[2][3]
Proposed Synthetic Pathway
A plausible synthetic route commences with a commercially available purine derivative, such as 6-amino-9-benzyl-9H-purine-8-thiol. The introduction of the acetic acid moiety can be achieved through a nucleophilic substitution reaction with an appropriate haloacetic acid derivative, such as ethyl bromoacetate, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed synthesis of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid.
Investigating the Anticancer Potential: A Stepwise Approach
Given the prevalence of purine analogs in oncology, a primary focus of this guide is the systematic evaluation of the anticancer properties of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid. The following experimental workflow is designed to provide a comprehensive assessment, from initial cytotoxicity screening to in-depth mechanistic studies.[4][5][6]
Initial Cytotoxicity Screening: The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6] It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[8]
Delving Deeper: Apoptosis vs. Necrosis
Once cytotoxicity is established, it is crucial to determine the mode of cell death induced by the compound. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs as it is a controlled process that does not elicit an inflammatory response. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between apoptosis and necrosis.[1]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for assessing apoptosis induction by flow cytometry.
Unraveling the Mechanism: Potential Molecular Targets
Purine analogs exert their effects by interacting with a variety of molecular targets. Given the structure of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid, several potential mechanisms of action can be hypothesized and investigated.
Potential Mechanisms and Investigatory Approaches:
| Potential Mechanism | Rationale | Experimental Approach |
| Enzyme Inhibition | The purine scaffold can mimic endogenous ligands for enzymes involved in nucleotide metabolism or signaling pathways. | Kinase inhibition assays (e.g., for CDKs, EGFR), Thioredoxin Reductase (TrxR) activity assays.[9][10] |
| DNA Intercalation/Damage | The planar purine ring system could potentially intercalate into DNA, leading to cell cycle arrest and apoptosis. | Comet assay, γ-H2AX staining for DNA double-strand breaks. |
| Induction of Oxidative Stress | The thioether linkage could be susceptible to metabolic activation, leading to the generation of reactive oxygen species (ROS). | ROS measurement using fluorescent probes (e.g., DCFDA). |
A particularly interesting avenue for investigation is the inhibition of Cyclin-Dependent Kinases (CDKs), as many purine derivatives have shown activity against these key regulators of the cell cycle.[9]
Caption: Hypothesized inhibition of the CDK2 pathway leading to cell cycle arrest.
Exploring Antiviral and Other Biological Activities
Beyond its potential as an anticancer agent, [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid warrants investigation for other biological activities, particularly as an antiviral agent. The structural similarity to nucleoside analogs that are the backbone of many antiviral therapies suggests this is a fruitful area of research.[11]
Investigational Assays for Antiviral Activity:
-
Plaque Reduction Assay: To determine the compound's ability to inhibit viral replication and spread.
-
Reverse Transcriptase Inhibition Assay: For retroviruses like HIV, to assess direct inhibition of this key viral enzyme.
-
Neuraminidase Inhibition Assay: For influenza viruses, to evaluate the inhibition of viral release from infected cells.
Furthermore, the thioacetic acid moiety suggests potential for metal chelation or interaction with metalloenzymes, opening up possibilities for its evaluation as an antibacterial or antifungal agent.
Concluding Remarks and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the systematic investigation of the biological activity of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid. The proposed workflows are grounded in established scientific principles and draw upon the wealth of knowledge surrounding purine analog research. The key to unlocking the therapeutic potential of this compound lies in a rigorous and logical progression of experiments, from broad screening to detailed mechanistic studies. Future research should also focus on structure-activity relationship (SAR) studies, synthesizing and testing analogs to optimize potency and selectivity. The journey from a promising chemical scaffold to a clinically viable drug is long and arduous, but with a well-defined research plan, the potential of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid can be fully explored.
References
-
ResearchGate. Basic protocol to assess preclinical anticancer activity. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Available at: [Link]
-
PMC. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Available at: [Link]
-
PubMed. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Available at: [Link]
-
Semantic Scholar. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available at: [Link]
-
Taylor & Francis Online. Purine derivatives as potent anticancer agents: a comprehensive review. Available at: [Link]
-
ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Available at: [Link]
-
PubMed. Arylazolyl(azinyl)thioacetanilide. Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives as a novel class of potential antiviral agents. Available at: [Link]
-
SciELO México. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. Available at: [Link]
-
National Institutes of Health. Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting the anticancer properties of phosphane(9-ribosylpurine-6-thiolato)gold(I) complexes and their 9H-purine precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arylazolyl(azinyl)thioacetanilide. Part 9: Synthesis and biological investigation of thiazolylthioacetamides derivatives as a novel class of potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Comparative Analysis of N6- and N9-Substituted Purine Scaffolds
Executive Summary
This technical guide provides a rigorous comparison between two structurally related but pharmacologically distinct purine scaffolds: 6-benzylaminopurine (6-BAP) and 9-benzyl-8-thiopurine analogs . While both share the purine heterocycle and a benzyl substituent, their substitution patterns (N6-exocyclic vs. N9-endocyclic) and C8-modification (H vs. Thio) dictate divergent synthetic pathways and biological mechanisms.
-
6-BAP acts primarily as a cytokinin receptor agonist and a mammalian kinase inhibitor, functioning through ATP-competitive binding at the N6 position.
-
9-benzyl-8-thiopurine analogs typically function as antimetabolites or allosteric enzyme inhibitors (e.g., Purine Nucleoside Phosphorylase, viral polymerases), leveraging the 8-thioxo/mercapto group to alter tautomeric preferences and metal coordination.
Part 1: Structural & Synthetic Divergence
The core difference lies in the "lock" of the purine tautomerism and the electronic environment of the imidazole ring.
6-Benzylaminopurine (6-BAP)[1]
-
Structure: The benzyl group is attached to the exocyclic amine at position 6. The imidazole ring (N7/N9) remains unsubstituted, allowing for N7-H
N9-H tautomerism, which is critical for hydrogen bonding in the adenosine binding pocket of kinases and cytokinin receptors. -
Synthesis Strategy: Nucleophilic Aromatic Substitution (
). The synthesis is straightforward, involving the displacement of a leaving group (usually chloride) at the C6 position of a purine core by benzylamine.
9-Benzyl-8-thiopurine Analogs
-
Structure: The benzyl group is fixed at the N9 position, locking the purine into a specific tautomer and preventing N7/N9 proton exchange. The C8 position is modified with a sulfur atom (thiol or thione form), which increases the acidity of the system and introduces a "soft" nucleophilic center capable of metal coordination or covalent disulfide formation.
-
Synthesis Strategy: Traube Synthesis Variation (Cyclization). Unlike 6-BAP, introducing substituents at N9 and C8 simultaneously often requires de novo ring construction or high-temperature fusion to ensure regioselectivity. The most robust route involves the cyclization of a 4,5-diaminopyrimidine precursor with a thiocarbonyl reagent (e.g., carbon disulfide or thiourea).
Visualization: Structural & Synthetic Logic
Caption: Comparative synthetic pathways showing the direct substitution for 6-BAP versus the stepwise cyclization required for the 8-thio-9-benzyl scaffold.
Part 2: Pharmacological Profiles & Mechanisms
6-BAP: The Cytokinin & Kinase Modulator
-
Plant Mechanism: Acts as a high-affinity agonist for histidine kinase receptors (CRE1/AHK4, AHK3). The N6-benzyl group fits into a hydrophobic pocket, triggering a phosphorelay system that induces cell division (cytokinesis).
-
Mammalian Mechanism: Functions as a competitive inhibitor of cyclin-dependent kinases (CDKs) and other purine-binding enzymes. The N6-benzyl group mimics the interaction of the adenine moiety of ATP, but the lack of ribose prevents phosphotransfer.
-
Key Application: Inducing differentiation in leukemia cell lines (e.g., HL-60) and preserving tissue in transplant media.
-
9-Benzyl-8-thiopurine: The Antimetabolite & Antiviral
-
Mechanism: The 8-thioxo/mercapto group fundamentally alters the electrostatic potential surface of the purine.
-
Antiviral (Rhinovirus/Enterovirus): 9-benzyl-2-chloro-6-dimethylaminopurines inhibit viral replication, likely by interfering with viral capsid binding or RNA-dependent RNA polymerase (RdRp) function.
-
PNP Inhibition: Analogs like 9-benzyl-9-deazaguanine (structurally related) inhibit Purine Nucleoside Phosphorylase (PNP). The 9-benzyl group occupies a hydrophobic pocket in the enzyme that normally accommodates the ribose, while the 8-substitution interacts with the active site residues.
-
Antimycobacterial: 9-benzylpurines have shown efficacy against M. tuberculosis, disrupting purine salvage pathways.
-
Visualization: Signaling & Mechanism of Action
Caption: Divergent biological pathways: 6-BAP targets signaling receptors/kinases, while 9-benzyl-8-thiopurines target metabolic enzymes and viral structures.
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Benzylaminopurine (Standard )
This protocol utilizes a nucleophilic displacement reaction, driven by the basicity of the amine and heat.
-
Reagents: 6-Chloropurine (1.0 eq), Benzylamine (2.2 eq), n-Butanol (Solvent).
-
Setup: Equip a round-bottom flask with a reflux condenser and magnetic stir bar.
-
Procedure:
-
Dissolve 6-chloropurine in n-butanol (approx. 10 mL per gram).
-
Add benzylamine dropwise. The excess amine acts as a scavenger for the HCl generated.
-
Reflux at 118°C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).
-
Critical Step: Upon cooling, the product often precipitates. If not, reduce volume under vacuum.
-
-
Purification: Filter the precipitate and wash with cold water (to remove benzylamine hydrochloride salts) followed by cold ethanol. Recrystallize from ethanol.
-
Validation: 1H NMR should show the methylene singlet of the benzyl group at ~4.8 ppm and the disappearance of the C6-Cl signal.
Protocol B: Synthesis of 9-Benzyl-8-thioxopurine (Cyclization)
This protocol builds the pyrimidine ring first, then closes the imidazole ring with sulfur incorporation.
-
Reagents: 4,5-Diamino-6-benzylaminopyrimidine (Precursor), Carbon Disulfide (
) or Thiourea, Pyridine (Solvent/Base). -
Setup: High-pressure vessel (bomb) or reflux setup, depending on the boiling point of the sulfur source.
-
Procedure:
-
Dissolve the diamine precursor in anhydrous pyridine.
-
Add
(excess, 5.0 eq) or Thiourea (1.2 eq). -
Condition A (
): Reflux for 12 hours. The acts as the C8-S donor. -
Condition B (Thiourea): Heat melt at 180°C (neat) if solubility is an issue, or reflux in high-boiling solvent (e.g., DMF).
-
-
Workup: Acidify the reaction mixture with dilute HCl to precipitate the thione form (8-mercapto purines often exist as thiones in neutral state).
-
Purification: Recrystallize from aqueous DMF or acetic acid.
-
Validation: IR spectroscopy will show a strong C=S stretch (~1100-1200 cm-1). Mass spectrometry is essential to confirm the +32 Da mass shift relative to the non-thiolated parent.
Part 4: Comparative Data Summary
| Feature | 6-Benzylaminopurine (6-BAP) | 9-Benzyl-8-thiopurine Analogs |
| Primary Class | Cytokinin / Kinase Inhibitor | Antimetabolite / Antiviral |
| Substitution | N6 (Exocyclic Amine) | N9 (Ring Nitrogen) + C8 (Thio) |
| Tautomerism | N7-H | Locked at N9 (Static) |
| Solubility | Soluble in dilute acid/base, EtOH | Poor in water; Soluble in DMF/DMSO |
| Key Target | AHK3, CRE1, CDK2, CDK1 | Rhinovirus Capsid, PNP, RdRp |
| Synthetic Route | Cyclization of 4,5-diaminopyrimidines | |
| Toxicity | Low (Plant hormone), Cytostatic | Variable (often higher cytotoxicity) |
References
-
Kelley, J. L., et al. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity.[1][2] Journal of Medicinal Chemistry.[3] Link
-
Dolezal, K., et al. (2005).[4] Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry.[5][6][7] Link
-
Kazaoka, K., et al. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & Pharmaceutical Bulletin. Link
-
Pathak, A. K., et al. (2000). 9-Benzylpurines with inhibitory activity against Mycobacterium tuberculosis.[7] Bioorganic & Medicinal Chemistry Letters.[7] Link
-
PubChem Compound Summary. (2023). 6-Benzylaminopurine.[8][9] National Center for Biotechnology Information. Link
Sources
- 1. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 4. Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioguanine, mercaptopurine: their analogs and nucleosides as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. News - Physiological role of 6-benzylaminopurine bap [lemandou.com]
- 7. 9-Benzylpurines with inhibitory activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exogenous 6-benzylaminopurine inhibits tip growth and cytokinesis via regulating actin dynamics in the moss Physcomitrium patens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detecting banned growth regulator, 6-BA, in bean sprouts [thermofisher.com]
An In-depth Technical Guide to the Solubility Profile of Purine-8-Thioacetic Acid Derivatives in DMSO and Water
Introduction
Purine analogues represent a cornerstone of modern medicinal chemistry, with derivatives forming the basis of numerous antiviral, anticancer, and immunosuppressive therapies. The purine scaffold's inherent ability to mimic endogenous nucleosides allows for potent and specific interactions with a wide array of biological targets. Within this important class of compounds, purine-8-thioacetic acid derivatives are emerging as a versatile scaffold for drug discovery. The strategic placement of a thioacetic acid moiety at the 8-position of the purine ring offers a unique combination of hydrogen bonding capabilities, potential for covalent modification, and a handle for further chemical elaboration.
However, as with many nitrogen-rich heterocyclic compounds, the therapeutic potential of purine-8-thioacetic acid derivatives is often hampered by challenges related to their solubility. Poor aqueous solubility can lead to low bioavailability, complicating oral drug administration and necessitating complex formulation strategies.[1] Conversely, high solubility in organic solvents like dimethyl sulfoxide (DMSO) is crucial for initial compound handling, storage, and high-throughput screening assays. A thorough understanding and characterization of the solubility profile of these derivatives in both aqueous and organic media is therefore not merely a perfunctory step but a critical component of the drug development process, influencing everything from initial hit identification to final dosage form design.[2]
This guide provides a comprehensive technical overview of the principles and methodologies for determining and interpreting the solubility of purine-8-thioacetic acid derivatives in DMSO and water. It is designed for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of purine-based therapeutics.
I. Theoretical Framework: Understanding the Solubility of Purine-8-Thioacetic Acid Derivatives
The solubility of a compound is governed by a delicate interplay between its intrinsic physicochemical properties and the characteristics of the solvent. For purine-8-thioacetic acid derivatives, the key factors are the molecular structure, the properties of DMSO and water as solvents, and external conditions such as pH and temperature.
Molecular Structure Analysis
The general structure of a purine-8-thioacetic acid derivative can be deconstructed into three key components, each contributing to its overall solubility characteristics:
-
The Purine Core: This bicyclic aromatic system is relatively planar and contains four nitrogen atoms. These nitrogens can act as both hydrogen bond donors and acceptors, providing sites for interaction with polar solvents. The purine ring itself has a degree of hydrophobicity due to its aromatic nature.
-
The Thioether Linkage: The sulfur atom in the thioether bridge is less polar than an oxygen atom in an ether but can still participate in dipole-dipole interactions. Its primary influence is to provide a flexible linker between the purine core and the acetic acid moiety.
-
The Carboxylic Acid Group: This is the most significant contributor to the aqueous solubility of the molecule. The carboxylic acid is a strong hydrogen bond donor and acceptor. Crucially, it is ionizable, with a pKa typically in the range of 3-5.[3] At physiological pH (~7.4), this group will be deprotonated to form a carboxylate anion, significantly enhancing its interaction with water molecules.
Solvent Properties and Interactions
The principle of "like dissolves like" is fundamental to understanding the solubility of these derivatives in DMSO and water.[4]
-
Water (H₂O): A highly polar, protic solvent capable of forming extensive hydrogen bond networks. Its ability to solvate purine-8-thioacetic acid derivatives is primarily driven by hydrogen bonding with the purine nitrogens and the carboxylic acid group, as well as ion-dipole interactions with the deprotonated carboxylate form.
-
Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent. It has a large dipole moment and can act as a strong hydrogen bond acceptor via its sulfoxide oxygen. However, it lacks a hydrogen bond donor. DMSO is an excellent solvent for a wide range of organic molecules because it can disrupt the solute-solute interactions of the solid compound while effectively solvating it through dipole-dipole and hydrogen bonding interactions.[5]
Key Factors Influencing Solubility
-
pH: The pH of the aqueous medium is arguably the most critical factor influencing the solubility of these compounds. As the pH increases above the pKa of the carboxylic acid, the equilibrium shifts towards the more soluble carboxylate form. Conversely, at low pH, the carboxylic acid will be protonated and less soluble. The purine ring also has basic nitrogens that can be protonated at low pH, which may also influence solubility.
-
Temperature: For most solid organic compounds, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid compound, allowing it to dissolve more readily.
-
Structural Modifications: The nature of the substituents on the purine ring (R1 and R2 in Figure 1) can dramatically alter the solubility profile. Adding polar groups (e.g., hydroxyl, amino) will generally increase aqueous solubility, while adding non-polar, lipophilic groups (e.g., alkyl, aryl) will decrease aqueous solubility and increase solubility in less polar organic solvents.[7][8]
II. Experimental Protocols for Solubility Determination
A multi-faceted approach to solubility testing is recommended, employing both high-throughput kinetic assays for early-stage discovery and more rigorous thermodynamic assays for lead optimization and pre-formulation.
Protocol: Kinetic Solubility Assay
This method is rapid, requires a small amount of compound, and is well-suited for early drug discovery. It measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9]
Materials:
-
Purine-8-thioacetic acid derivative
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent or compatible with nephelometer)
-
Multichannel pipette
-
Plate reader (for turbidity or UV absorbance)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.[7]
-
Assay Plate Preparation: Add the aqueous buffer to the wells of the 96-well plate.
-
Compound Addition: Using a multichannel pipette, rapidly add a small volume of the DMSO stock solution to the aqueous buffer in the wells to achieve the desired final concentrations. It is crucial to add the DMSO stock to the buffer and not the other way around to promote rapid mixing and precipitation.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, if the compound has a chromophore, the concentration in solution can be determined by measuring the absorbance after filtering or centrifuging the plate to remove precipitated material.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a DMSO-only control.
Protocol: Thermodynamic (Shake-Flask) Solubility Assay
This is the gold-standard method for determining the equilibrium solubility of a compound. It is more time- and resource-intensive but provides a more accurate measure of a compound's intrinsic solubility.[2]
Materials:
-
Purine-8-thioacetic acid derivative (solid)
-
Solvent (e.g., deionized water, DMSO, or buffer of a specific pH)
-
Small glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.
-
Data Analysis: The measured concentration from the HPLC analysis represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.
III. Representative Data and Interpretation
The following table presents hypothetical solubility data for a series of purine-8-thioacetic acid derivatives, illustrating how structural modifications can impact their solubility profiles.
| Compound ID | R1 Substituent | R2 Substituent | Kinetic Solubility (µM) in PBS (pH 7.4) | Thermodynamic Solubility (µg/mL) in Water | Thermodynamic Solubility (mg/mL) in DMSO |
| P8TAA-001 | H | H | 55 | 12 | >50 |
| P8TAA-002 | Cl | H | 20 | 4 | >50 |
| P8TAA-003 | NH₂ | H | 150 | 35 | >50 |
| P8TAA-004 | H | Cyclopropyl | 40 | 9 | >50 |
| P8TAA-005 | NH₂ | Cyclopropyl | 110 | 25 | >50 |
Interpretation of Hypothetical Data:
-
High DMSO Solubility: As expected, all derivatives show high solubility in DMSO, making it an excellent solvent for stock solution preparation.
-
Effect of Polar Substituents: The introduction of an amino group at the R1 position (P8TAA-003 and P8TAA-005) significantly increases aqueous solubility compared to their unsubstituted or halogenated counterparts. This is due to the amino group's ability to form additional hydrogen bonds with water.
-
Effect of Lipophilic Substituents: The addition of a chlorine atom (P8TAA-002) or a cyclopropyl group (P8TAA-004) decreases aqueous solubility, as these groups increase the overall lipophilicity of the molecule.
-
Kinetic vs. Thermodynamic Solubility: The kinetic solubility values are generally higher than the thermodynamic values. This is because the kinetic assay measures the concentration at which precipitation begins from a supersaturated solution, while the thermodynamic assay measures the true equilibrium concentration.
IV. Conclusion
A comprehensive and early assessment of the solubility of purine-8-thioacetic acid derivatives in both DMSO and aqueous media is indispensable for successful drug development. By understanding the underlying physicochemical principles and employing robust experimental methodologies such as kinetic and thermodynamic assays, researchers can make informed decisions regarding compound selection, lead optimization, and formulation strategies. The insights gained from a thorough solubility profile will ultimately de-risk development programs and accelerate the progression of novel purine-based therapeutics from the laboratory to the clinic.
V. References
-
ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Retrieved from [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
Singhvi, G., & Singh, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 236. Retrieved from [Link]
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). How to check the Drug solubility DMSO solvent..?. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Noncovalent complexes of dimethyl sulfoxide with anticancer thioderivatives of purine nucleobases: insights into drug delivery mechanisms. Retrieved from [Link]
-
PMC. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Purines. Retrieved from [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Thioacetic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Methodological & Application
Protocol for synthesizing [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
This application note outlines a robust, four-step synthetic protocol for [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid . This guide is designed for medicinal chemists and process development scientists, prioritizing high regioselectivity, scalability, and intermediate stability.
Part 1: Introduction & Retrosynthetic Analysis
Target Molecule: [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid Core Scaffold: Adenine (6-aminopurine) Key Modifications: N9-benzylation and C8-thioalkylation.
Scientific Rationale: 8-substituted purines are critical scaffolds in drug discovery, acting as adenosine receptor antagonists, kinase inhibitors, and TLR7 agonists. The introduction of a thioacetic acid moiety at the C8 position provides a carboxylic acid handle for further conjugation (e.g., to proteins or solubility-enhancing groups) or direct interaction with positively charged residues in a binding pocket.
Retrosynthetic Strategy: The synthesis follows a linear "functionalization-last" approach. We begin by establishing the N9-benzyl core to lock the tautomeric preference. The C8 position is then activated via bromination, followed by nucleophilic displacement with a sulfur source, and finally S-alkylation.
Figure 1: Retrosynthetic pathway for the target molecule. The strategy ensures N9 regioselectivity prior to C8 functionalization.
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 9-Benzyladenine
Objective: Selective alkylation of Adenine at the N9 position.[1]
Mechanism:
-
Reagents: Adenine (1.0 eq), Benzyl Bromide (1.1 eq),
(1.2 eq). -
Solvent: Anhydrous DMF (
adenine). -
Conditions:
, 16 h.
Protocol:
-
Suspend Adenine (
, ) and anhydrous ( , ) in DMF ( ). -
Stir at room temperature for 30 minutes to facilitate deprotonation.
-
Add Benzyl Bromide (
, ) dropwise over 20 minutes. -
Heat the mixture to
and stir for 16 hours. Monitor by TLC (10% MeOH in DCM). -
Workup: Pour the reaction mixture into ice-cold water (
). A white precipitate will form. -
Filter the solid and wash with water (
) and cold ethanol ( ). -
Purification: Recrystallize from boiling ethanol to remove trace N7-isomer.
-
Yield: Expected
( ).
Step 2: Synthesis of 8-Bromo-9-benzyladenine
Objective: Electrophilic bromination at C8. Mechanism: Electrophilic aromatic substitution followed by elimination of HBr. The N9-benzyl group directs bromination to C8 by blocking N9 and electronically activating C8.
-
Reagents: 9-Benzyladenine (1.0 eq), Bromine (
, 1.5 eq), Sodium Acetate (buffer). -
Solvent: Acetic Acid / Water (1:1) or Buffer pH 4.0.
-
Conditions: Room temperature, 24 h.
Protocol:
-
Dissolve 9-Benzyladenine (
, ) in glacial acetic acid ( ) and sodium acetate ( , ). -
Add Bromine (
, ) dropwise (Caution: Fume hood). -
Stir the orange solution at room temperature for 24 hours. The color may fade as
is consumed. -
Workup: Pour into ice water (
) containing ( ) to quench excess bromine. -
Adjust pH to
with concentrated to precipitate the free base. -
Filter the solid, wash with water, and dry in vacuo.
-
Yield: Expected
( ).
Step 3: Synthesis of 8-Mercapto-9-benzyladenine
Objective: Nucleophilic displacement of bromide by sulfur.
Mechanism:
-
Reagents: 8-Bromo-9-benzyladenine (1.0 eq), Thiourea (2.0 eq).
-
Solvent: Ethanol (reflux).[2]
-
Conditions: Reflux (
), 12 h.
Protocol:
-
Suspend 8-Bromo-9-benzyladenine (
, ) and Thiourea ( , ) in Ethanol ( ). -
Heat to reflux for 12 hours. The solid will dissolve and eventually reprecipitate as the intermediate.
-
Cool to room temperature.
-
Hydrolysis: Add
solution ( ) and reflux for an additional 1 hour to cleave the isothiouronium salt. -
Cool and acidify carefully with Acetic Acid to pH 5. The thione/thiol product will precipitate.
-
Filter, wash with water, and dry.
-
Yield: Expected
( ).
Step 4: Synthesis of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
Objective: S-alkylation to install the acetic acid side chain.
Mechanism:
-
Reagents: 8-Mercapto-9-benzyladenine (1.0 eq), Chloroacetic acid (1.1 eq), KOH (2.2 eq).
-
Solvent: Water or Water/DMF mixture.
-
Conditions:
, 2-4 h.
Protocol:
-
Dissolve 8-Mercapto-9-benzyladenine (
, ) in ( , ). -
Add Chloroacetic acid (
, ) slowly. -
Heat the reaction to
for 3 hours. Monitor by HPLC or TLC. -
Workup: Cool to room temperature.
-
Acidify with
to pH . The product should precipitate as a white solid. -
Filter and wash with cold water (
). -
Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity is required.
-
Final Yield: Expected
( ).
Part 3: Quantitative Summary & Analysis
Process Efficiency Table
| Step | Transformation | Reagents | Key Conditions | Typical Yield | Critical QC Parameter |
| 1 | N9-Benzylation | BnBr, | DMF, | 75% | Regioselectivity (N9 vs N7) |
| 2 | C8-Bromination | AcOH, RT | 85% | Complete consumption of SM | |
| 3 | Thiolation | Thiourea | EtOH, Reflux | 80% | Hydrolysis of thiouronium |
| 4 | S-Alkylation | KOH, | 75% | pH control during isolation |
Troubleshooting & Optimization
1. Regioselectivity in Step 1 (N9 vs N7):
-
Issue: Formation of N7-benzyladenine (kinetic product).
-
Solution: Use DMF (promotes thermodynamic N9 product). Recrystallization from ethanol effectively removes the more soluble N7 isomer.
-
Verification: N9-benzyl protons appear at
(DMSO-d6), while N7-benzyl protons are typically deshielded ( ).
2. Solubility in Step 4:
-
Issue: 8-Mercaptoadenines can be insoluble in water.
-
Solution: If the starting material does not dissolve in aqueous KOH, add 10-20% DMF or Methanol as a co-solvent.
3. Oxidation of Thiol:
-
Issue: Formation of disulfide dimers (S-S bond) during Step 3 or 4.
-
Solution: Perform reactions under Nitrogen atmosphere. Add a pinch of sodium bisulfite during the workup of Step 3 to prevent oxidation.
Part 4: References
-
Daly, J. W., et al. "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry 29.7 (1986): 1305-1311. Link
-
Kurimoto, A., et al. "Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists." Bioorganic & Medicinal Chemistry Letters 16.17 (2006): 4559-4563.[3] Link
-
El-Gendy, A. A., et al. "Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents." Journal of the Mexican Chemical Society 56.4 (2012): 361-368. Link
-
Young, R. J., et al. "Purine derivatives as inhibitors of cyclin dependent kinase 2 (CDK2)." Bioorganic & Medicinal Chemistry Letters 13.11 (2003): 1905-1908. Link
-
Hocek, M. "Synthesis of 9-substituted purines." Current Organic Chemistry 7.18 (2003): 1867-1886. (General review of N9-alkylation regioselectivity).
Sources
Application Note & Protocol: High-Performance Liquid Chromatography for the Analysis of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
Abstract
This document provides a comprehensive guide to developing and implementing a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid. This compound, featuring a purine core, a hydrophobic benzyl group, and a polar acidic thioacetic acid moiety, presents unique chromatographic challenges. This guide details a reversed-phase HPLC (RP-HPLC) method, explaining the rationale behind column selection, mobile phase optimization, and detection parameters. The included step-by-step protocol is designed for immediate application by researchers, scientists, and professionals in drug development, ensuring reliable and reproducible results.
Introduction and Method Development Rationale
[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid is a multifaceted molecule whose analysis requires a carefully optimized chromatographic approach. Its structure comprises three key functional regions:
-
A Purine Core (Adenine-like): Inherently polar with a strong UV chromophore, making UV detection a suitable choice.
-
A Benzyl Group: A non-polar moiety that imparts significant hydrophobicity.
-
A Thioacetic Acid Group: A polar and ionizable carboxylic acid, which can cause poor peak shape and retention issues if not properly controlled.
The coexistence of these distinct hydrophobic and polar, acidic functionalities necessitates a separation technique that can manage these competing properties. Reversed-phase HPLC is the industry standard for such molecules, offering versatility and excellent reproducibility.[1]
The Chromatographic Challenge: Balancing Polarity and Acidity
The primary challenge in analyzing this compound is controlling the ionization of the carboxylic acid group while achieving adequate retention of the molecule on a non-polar stationary phase. In a neutral mobile phase, the carboxylic acid will be deprotonated (ionized), making it highly polar and poorly retained on a standard C18 column.[2][3] To overcome this, the mobile phase pH must be acidified. A fundamental principle in reversed-phase chromatography is to lower the mobile phase pH by approximately two units below the analyte's pKa to ensure the acidic group remains in its neutral, more hydrophobic form.[4] This suppression of ionization significantly improves retention and results in sharper, more symmetrical peaks.
Strategic Selection of Method Parameters
-
Mode of Chromatography: Reversed-phase HPLC is selected to leverage the hydrophobic character of the benzyl group and the C18 stationary phase for retention.[1]
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. To mitigate potential secondary interactions with the polar purine ring and improve peak shape, a modern, high-purity, polar-endcapped C18 column is recommended.
-
Mobile Phase Composition:
-
Aqueous Component: A buffered aqueous solution is critical for pH control. An ammonium acetate or phosphate buffer is ideal due to its compatibility with mass spectrometry and its buffering capacity in the acidic pH range.[5][6] A pH of approximately 3.5 is chosen to ensure the carboxylic acid is fully protonated.
-
Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak efficiency and lower backpressure. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, will be employed to ensure the elution of the analyte with a good peak shape and in a reasonable timeframe.
-
-
Detection: The purine ring system contains a strong chromophore. Based on data for similar purine derivatives, a detection wavelength of 254 nm or 260 nm is expected to provide excellent sensitivity.[5][7]
The following diagram illustrates the logical workflow for developing the proposed HPLC method.
Recommended HPLC Separation Protocol
This protocol outlines the steps for the quantitative analysis of [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid.
Equipment and Reagents
-
Instrumentation: HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., Waters Atlantis T3, Agilent Zorbax Eclipse Plus, or equivalent), 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Ammonium Acetate (LC-MS grade)
-
Acetic Acid (Glacial, analytical grade)
-
Water (Type I, 18.2 MΩ·cm)
-
[(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid reference standard.
-
Optimized Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for easy reference.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Run Time | 25 minutes (including re-equilibration) |
Step-by-Step Experimental Protocol
The following diagram provides a visual overview of the entire experimental workflow, from preparation to analysis.
1. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Dissolve 1.54 g of ammonium acetate in 1 L of Type I water. Adjust the pH to 3.5 using glacial acetic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of Type I water and acetonitrile. This will be used for preparing standards and samples.
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to achieve an expected concentration within the calibration range.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before transferring to HPLC vials.
4. HPLC System Setup and Analysis:
-
Install the C18 column and set the column oven temperature to 30 °C.
-
Purge the pump lines with their respective mobile phases.
-
Equilibrate the column by running the mobile phase at the initial condition (10% B) and a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
Set up the analysis sequence in the chromatography data system (CDS), including blanks, calibration standards, and samples.
-
Start the sequence to perform the analysis.
5. Data Processing and Quantification:
-
Integrate the peak corresponding to [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid in the chromatograms.
-
Generate a linear calibration curve by plotting the peak area against the concentration of the working standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method Validation Considerations
To ensure the trustworthiness and reliability of this method, it should be validated according to ICH guidelines or internal laboratory standards. Key parameters to assess include:
-
Specificity: Demonstrate that the peak for the analyte is free from interference from excipients, impurities, or degradation products. This can be assessed using a photodiode array (PDA) detector to check for peak purity.
-
Linearity: Confirm the linear relationship between concentration and detector response across the desired range. A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
References
-
Czauderna, M., & Kowalczyk, J. (n.d.). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences. [Link]
-
Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Gottlieb, M., et al. (n.d.). GENERAL HPLC METHODS. Source not specified. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. [Link]
-
Shirley, T. L., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Bioscience-Landmark. [Link]
-
MicroSolv Technology Corporation. (n.d.). Purine Nucleotides Analyzed with HPLC - AppNote. [Link]
-
Lioe, H. N., et al. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. [Link]
Sources
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. youtube.com [youtube.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. biotage.com [biotage.com]
- 5. cores.emory.edu [cores.emory.edu]
- 6. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 7. scitepress.org [scitepress.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Thioether Oxidation in Purine Derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in the handling and development of thioether-containing purine derivatives: oxidative degradation. Thioether linkages, while integral to the function of many therapeutic purine analogues, are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This chemical transformation can significantly alter the compound's efficacy, stability, and safety profile.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the mechanisms of oxidation and offers practical, validated strategies for its prevention and diagnosis.
Fundamental Principles: The "Why" of Thioether Oxidation
Understanding the mechanism of thioether oxidation is the first step toward preventing it. The sulfur atom in a thioether linkage possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by various oxidizing agents. The process typically occurs in two steps: the initial oxidation of the thioether to a more polar sulfoxide, followed by a subsequent, often more difficult, oxidation to the corresponding sulfone.[1][2]
Key instigators of this process in a laboratory or manufacturing setting include:
-
Atmospheric Oxygen: The most common culprit, especially in the presence of light, heat, or trace metal ion catalysts.[3]
-
Reactive Oxygen Species (ROS): Peroxides (e.g., hydrogen peroxide) and hydroxyl radicals are potent oxidants of thioethers.[4][5] Excipients used in formulations can sometimes be a source of peroxide impurities.[6]
-
Inadequate Storage and Handling: Improperly sealed containers and the use of solvents with dissolved oxygen create an environment ripe for degradation.[7][8]
Diagram: Thioether Oxidation Pathway
The following diagram illustrates the stepwise oxidation of a thioether-linked purine derivative.
Caption: Stepwise oxidation of a thioether to a sulfoxide and sulfone.
Frequently Asked Questions (FAQs) on Prevention
This section addresses common questions regarding the proactive prevention of thioether oxidation.
Q1: What is the single most important step I can take to prevent oxidation?
A1: Minimize oxygen exposure. This is the cornerstone of preventing thioether degradation.[3] In practice, this involves a combination of two key strategies:
-
Inert Atmosphere Handling: Whenever possible, handle your purine derivative in an inert environment, such as a glove box or glove bag filled with nitrogen or argon.[7][9] For liquid transfers, use Schlenk line techniques.[9]
-
Solvent Degassing: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Common and effective methods include sparging with an inert gas (nitrogen or argon), freeze-pump-thaw cycles, or sonication.[10][11][12] For most applications, sparging for 20-30 minutes for a 500 mL volume is sufficient.[10][13]
Q2: How should I properly store my thioether-containing purine derivatives?
A2: Proper storage is crucial for long-term stability.[7]
-
Atmosphere: Store compounds under an inert atmosphere (nitrogen or argon). After weighing out a sample, purge the vial headspace with inert gas before re-sealing.[14]
-
Temperature: Store at the recommended temperature, typically cold (-20°C or -80°C) and in the dark to minimize thermal and photo-initiated degradation.[7][15] Stability studies on thiopurine metabolites have shown significant degradation at room temperature and even at -20°C over time, with -80°C providing the best protection.[15][16]
-
Container: Use amber glass vials with tightly sealed caps (e.g., PTFE-lined screw caps or crimp caps) to protect from light and prevent oxygen ingress.[7][14]
Q3: Can I use antioxidants? If so, which ones are effective and at what concentration?
A3: Yes, antioxidants can be highly effective, but their selection and use must be carefully considered. They work by either inhibiting the initiation of radical chain reactions or by terminating the radicals themselves.[6]
-
Mechanism: Antioxidants can act as reducing agents that are preferentially oxidized or as radical scavengers that terminate chain reactions.[6][17]
-
Common Choices: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are common radical scavengers.[6] Ascorbic acid (Vitamin C) and thiols can act as reducing agents.[6]
-
Caution: The effectiveness of an antioxidant depends on the specific degradation pathway.[18] In some cases, particularly in the presence of trace metal ions, a combination of an antioxidant (a reducing agent) and a chelating agent can paradoxically promote oxidation via the Udenfriend reaction.[18] Therefore, it is critical to either use high-purity reagents and solvents or include a chelating agent like ethylenediaminetetraacetic acid (EDTA) with caution.[6]
| Antioxidant Class | Examples | Mechanism of Action | Typical Concentration Range | Considerations |
| Radical Scavengers | BHT, BHA, α-Tocopherol (Vitamin E) | Terminate free-radical chain reactions.[6] | 0.01% - 0.1% (w/v) | Effective against autooxidation; effectiveness can be influenced by hydrophilicity.[6] |
| Reducing Agents | Ascorbic Acid, Propyl Gallate, Thioglycerol | Preferentially oxidized, protecting the active compound.[6] | 0.05% - 0.2% (w/v) | Can be highly effective but may promote oxidation in the presence of metal ions without a chelator.[18] |
| Chelating Agents | EDTA, Citric Acid | Bind transition metal ions that can catalyze oxidation reactions.[6] | 0.01% - 0.05% (w/v) | Used as synergists with other antioxidants; not an antioxidant on its own.[17] |
Q4: Does pH affect the stability of the thioether linkage?
A4: Yes, pH can influence the rate of oxidation, although the effect is often compound-specific. The stability of a compound in different buffer systems should be evaluated during formulation development.[19] Some buffer components themselves can interact with reactive species, affecting stability.[20][21] It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 3, 7, 9) to identify the optimal pH for maximum stability.
Troubleshooting Guide: Diagnosing Oxidation
This section provides a logical workflow to determine if your compound has undergone oxidation.
Q: I see an unexpected peak in my HPLC/LC-MS analysis. Could it be an oxidation product?
A: It's a strong possibility. Here’s how to investigate:
-
Check the Mass: The most telling sign of oxidation is a specific mass shift in your mass spectrometry data.
-
Sulfoxide formation: Look for a peak at [M+16] . This corresponds to the addition of a single oxygen atom.
-
Sulfone formation: Look for a peak at [M+32] . This corresponds to the addition of two oxygen atoms.
-
-
Evaluate Retention Time: Oxidation increases the polarity of the molecule. On a reverse-phase HPLC column, the oxidized products (sulfoxide and sulfone) will typically have a shorter retention time than the parent thioether compound.
-
Perform a Confirmatory Test: Intentionally oxidize a small aliquot of your starting material.
-
Protocol: Dissolve a small amount of your compound in a suitable solvent (e.g., methanol or acetonitrile). Add a mild oxidizing agent like hydrogen peroxide (H₂O₂) and let it stir at room temperature for a few hours.
-
Analysis: Run an LC-MS analysis on this "forced degradation" sample. Compare the chromatogram to the one from your suspect sample. If the new peaks in your suspect sample match the retention time and mass of the intentionally oxidized products, you have confirmed oxidation.[22]
-
Diagram: Troubleshooting Workflow for Suspected Oxidation
This decision tree guides you through the diagnostic process.
Caption: A decision tree for diagnosing thioether oxidation.
Key Experimental Protocols
Protocol 1: Solvent Degassing via Nitrogen Sparging
This protocol describes the most common method for removing dissolved oxygen from solvents.
Materials:
-
Solvent to be degassed
-
Flask (e.g., round-bottom or media bottle) with a septum-sealed sidearm or a two-neck flask
-
Nitrogen gas source with a regulator and flow controller
-
Long needle or gas dispersion tube (fritted)
-
Short vent needle
-
Magnetic stirrer and stir bar
Procedure:
-
Add the solvent and a magnetic stir bar to the flask. Do not fill more than 75% of the flask's volume.
-
Seal the flask with a rubber septum.[11]
-
Insert the long needle or gas dispersion tube through the septum, ensuring its tip is well below the solvent surface.[11]
-
Insert the short vent needle through the septum, ensuring its tip remains in the headspace above the solvent.[11]
-
Begin gentle stirring.
-
Start a slow, steady flow of nitrogen gas through the long needle. You should see a consistent stream of fine bubbles.[13] A flow that is too vigorous will cause excessive solvent evaporation.
-
Sparge the solvent for at least 30 minutes for volumes up to 500 mL.[10] Larger volumes will require longer sparging times.
-
Once degassing is complete, raise the long needle tip into the headspace.
-
Remove the short vent needle first, then remove the long gas inlet needle to maintain a positive pressure of nitrogen in the flask.
-
The solvent is now ready for use. For storage, seal the septum with parafilm.
Protocol 2: HPLC-MS Method for Detecting Oxidation Products
This protocol provides a general framework for an analytical method to identify thioether, sulfoxide, and sulfone species.
Instrumentation:
-
HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
Columns and Mobile Phase:
-
Column: A standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically effective.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B (e.g., 95%) over several minutes to elute compounds of varying polarity.
MS Detection:
-
Mode: Use positive ion electrospray ionization (ESI+), as the purine core is readily protonated.
-
Data Acquisition: Perform a full scan to identify the molecular weights of all components. Concurrently, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the expected masses of the parent compound [M+H]⁺, the sulfoxide [M+16+H]⁺, and the sulfone [M+32+H]⁺ for enhanced sensitivity and confirmation.
Analysis:
-
Inject a standard of your unoxidized purine derivative to determine its retention time and confirm its mass.
-
Inject your experimental sample.
-
Look for earlier eluting peaks corresponding to the masses [M+16] and [M+32].[23][24] The presence of these peaks is a strong indicator of oxidation.
References
- Bell, S., et al. (2010). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- University of Bristol.
- Li, Y., & Wu, Y. (2020).
- University of York. Degassing solvents - Chemistry Teaching Labs.
- Wang, B., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- Reddit. (2021). How to find right flow and setup for degassing solvents. r/chemistry.
- Štěpánková, K., & Kratochvíl, B. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals.
- Berry Group, University of Wisconsin. (2019). Section 5.4 Title: Degassing Solvents.
- Anstey Research Lab, Davidson College. (2019). Sparging a Solvent. YouTube.
- Zhang, Q., et al. (2022). Stimuli‐Responsive Topological Transformation of a Molecular Borromean Ring via Controlled Oxidation of Thioether Moieties. Angewandte Chemie.
- Chemistry Stack Exchange. (2021). Storage solution for oxygen sensitive liquid chemicals?
- Kumar, S. (2025). THE IMPORTANCE OF ANTIOXIDANT AND THEIR ROLE IN PHARMACEUTICAL SCIENCE - A REVIEW.
- Yáñez, C. (2010).
- BenchChem. (2025). Preventing oxidation of thioesters during storage and handling.
- Akiyama, H., et al. (2019). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules.
- Ossila. Air Sensitive Compounds.
- Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society.
- Lobo, V., et al. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews.
- Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Kim, Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
- Cohen, J. L., et al. (1984). Effects of pH and Temperature on the Stability and Decomposition of N,N′N″-Triethylenethiophosphoramide in Urine and Buffer. Cancer Research.
- Tikhonov, A. A., & Artyukhov, V. G. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules.
- Augspurger, A., & Perriello, R. Best Practices for Proper Chemical Storage. The Synergist.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- de Boer, N. K., et al. (2010). Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise. Clinica Chimica Acta.
- Organic Chemistry Portal.
- Zhang, Y., et al. (2022). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. Nitric Oxide.
- Lighthouse Instruments.
- Wang, B., et al. (2021). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
- Moroder, L., et al. (2013).
- Zhang, Y., et al. (2022). Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions.
- Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants.
- Shahidi, F., & Zhong, Y. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
- Scafati, V. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
- Modi, S. J., et al. (2005). Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC. Journal of Pharmaceutical and Biomedical Analysis.
- van der Werf, A., et al. (2021).
- Ali, A., & Karim, S. (2015). Structural Properties of some Purine Derivative Drugs. IOSR Journal of Applied Chemistry.
- BenchChem. (2025).
Sources
- 1. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. see.leeds.ac.uk [see.leeds.ac.uk]
- 11. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajrcps.com [ajrcps.com]
- 18. books.rsc.org [books.rsc.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. osti.gov [osti.gov]
- 21. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. (PDF) Determination of thio-based additives for biopharmaceuticals by pulsed electrochemical detection following HPLC [academia.edu]
Technical Support Center: Storage & Handling of Thio-Substituted Purines
Introduction
Thio-substituted purines, specifically 6-Thioguanine (6-TG) and 6-Mercaptopurine (6-MP) , are critical antimetabolites used in oncology and immunology.[1] However, their utility is frequently compromised by their inherent chemical instability. Unlike their oxo-purine counterparts (guanine/hypoxanthine), the C6-thiol group renders these molecules highly susceptible to S-oxidation and photochemical degradation .
This guide moves beyond generic storage advice ("keep cold") to explain the chemical causality of degradation. It provides a self-validating storage protocol designed to ensure experimental reproducibility in drug development and metabolic assays.
Module 1: Critical Stability Mechanisms (The "Why")
To prevent degradation, one must understand the enemy. The following FAQs address the specific chemical vulnerabilities of thiopurines.
Q1: Why did my 6-Thioguanine powder turn from pale yellow to deep orange/brown?
A: This is the hallmark of oxidative dimerization . In the presence of oxygen and moisture, the free thiol (-SH) group at the C6 position oxidizes to form a disulfide bond, linking two purine molecules (R-S-S-R). Further oxidation can lead to the formation of sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.
-
Visual Indicator: Deepening color is a qualitative fail-safe; if the powder is dark orange, significant degradation has occurred.
Q2: Why is "Protect from Light" non-negotiable for these compounds?
A: Thiopurines are UVA photosensitizers .[2]
Upon exposure to UV/blue light (320–400 nm), 6-TG absorbs photon energy and generates Reactive Oxygen Species (ROS), specifically singlet oxygen (
Q3: Can I store them in alkaline solution (NaOH) indefinitely?
A: No.
While thiopurines require high pH for solubilization (due to the pKa of the N1 proton ~8.2), alkaline environments accelerate auto-oxidation. The thiolate anion (
Visualization: The Degradation Cascade
The following diagram maps the chemical fate of thiopurines under poor storage conditions.
Caption: Figure 1. Chemical degradation pathways of thiopurines. Red arrows indicate the primary oxidative risks during storage.
Module 2: The Gold Standard Storage Protocol
This workflow is designed to minimize the three vectors of decay: Oxidation, Hydration, and Photolysis.
Equipment Required
-
Amber glass vials (borosilicate).
-
Desiccant packs (silica gel or molecular sieves).
-
Parafilm or secondary containment.
-
Inert gas source (Argon or Nitrogen) – Highly Recommended.
Step-by-Step Protocol
| Step | Action | Mechanism of Protection |
| 1 | Aliquot Immediately | Avoid freeze-thaw cycles. Upon receipt, weigh out single-use aliquots in a low-humidity environment. |
| 2 | Inert Gas Overlay | Gently blow dry Argon or Nitrogen into the vial headspace before closing. Displaces atmospheric oxygen ( |
| 3 | Desiccation | Place the amber vials inside a secondary jar containing active desiccant. Prevents hydrolysis and moisture-mediated oxidation. |
| 4 | Deep Freeze | Store at -20°C . For storage >1 year, -80°C is preferred. |
| 5 | Thaw Discipline | Allow the vial to reach room temperature before opening. Prevents condensation of atmospheric moisture onto the cold powder. |
Module 3: Troubleshooting Matrix
Use this table to diagnose issues based on experimental symptoms.
| Symptom | Probable Cause | Corrective Action |
| Powder is dark yellow/orange | Oxidative dimerization (Disulfide formation). | Discard. The compound purity is compromised. Check desiccant status in storage container. |
| Insoluble precipitate in NaOH | Formation of disulfide dimers (which are less soluble than the monomer). | Filter the solution (0.22 µm). If precipitate is significant (>10%), prepare fresh stock. Do not heat to dissolve. |
| LC-MS: Mass shift +32 Da | Formation of Sulfinic acid intermediate ( | Check for light exposure.[2] Ensure all handling is done under low light or yellow light. |
| LC-MS: Mass shift -16 Da | Hydrolysis to oxo-purine (e.g., Guanine). | Check pH of storage solution. Avoid storing in acidic aqueous buffers for long periods. |
| Inconsistent IC50 data | Variable effective concentration due to degradation. | Switch to fresh preparation for every assay.[3] Do not store aliquots of dissolved compound. |
Module 4: Solubilization & Handling Workflow
The moment of highest risk is solubilization. Thiopurines are notoriously difficult to dissolve, often requiring high pH, which paradoxically accelerates degradation.
The "Safe-Solubilization" Decision Tree
Caption: Figure 2. Solubilization decision tree. DMSO is preferred for stability; alkaline aqueous solutions must be used immediately.
Critical Handling Notes:
-
The Antioxidant Shield: When preparing aqueous stock solutions, adding DTT (Dithiothreitol) or TCEP (0.1 - 0.5 mM) can prevent disulfide formation, provided these reducing agents do not interfere with your downstream assay (e.g., they are incompatible with certain conjugation chemistries).
-
No Heat: Never use heat to assist solubilization in alkaline buffers. This causes rapid desulfurization. Use a vortex mixer or sonication bath (briefly) instead.
References
-
PubChem. (2025).[4] 6-Mercaptopurine | C5H4N4S | CID 667490. National Library of Medicine.[5] [Link]
-
Karran, P., & Attard, N. (2008). Thiopurines in current medical practice: molecular mechanisms and contributions to therapy-related cancer. Nature Reviews Cancer. [Link]
-
O'Donovan, P., et al. (2005). Azathioprine and UVA light generate mutagenic oxidative DNA damage. Science. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protein oxidation and DNA repair inhibition by 6-thioguanine and UVA radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 9-Benzyl vs. 9-Methyl Purine Thioacetic Acid Derivatives: A Medicinal Chemistry Perspective
For researchers in drug discovery, the purine scaffold is a foundational starting point, offering a rich tapestry of biological activities. Modifications to this core structure are a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. A critical locus for modification is the N9 position of the purine ring. The choice of substituent at this position can dramatically alter a compound's interaction with its biological target and its overall drug-like properties.
This guide provides an in-depth comparative analysis of two key N9-substituted analogs: the 9-benzyl and 9-methyl purine thioacetic acid derivatives. While direct, side-by-side experimental data for this specific pair of thioacetic acid derivatives is not extensively published, we can construct a robust and insightful comparison by integrating established synthetic methodologies, principles of structure-activity relationships (SAR), and experimental data from closely related purine analogs. This analysis is designed to guide researchers in selecting appropriate N9-substituents for their drug discovery programs.
I. Synthetic Strategy and Physicochemical Implications
The synthesis of both derivative classes can be approached through a convergent strategy, typically starting from a commercially available precursor like 6-chloropurine. The key steps involve N9-alkylation followed by nucleophilic aromatic substitution at the C6 position with thioacetic acid.
Experimental Protocol: General Synthesis
-
N9-Alkylation:
-
Dissolve 6-chloropurine (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃, 1.5 equivalents), and stir at room temperature for 20-30 minutes.
-
Add the alkylating agent: either benzyl chloride (for the 9-benzyl derivative) or methyl iodide (for the 9-methyl derivative) (1.1 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours, monitoring progress by TLC. Note that alkylation can produce a mixture of N9 and N7 isomers, which typically requires chromatographic separation. The N9 isomer is often the major product under these conditions.
-
-
Thioester Formation:
-
To the purified 6-chloro-9-alkylpurine (1 equivalent) in a suitable solvent like ethanol, add thioacetic acid (1.2 equivalents) and a base such as triethylamine (1.5 equivalents).
-
Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).
-
After cooling, the product can be isolated by evaporation of the solvent and purification via column chromatography or recrystallization.
-
Caption: Hypothetical binding modes of N9-substituted purine kinase inhibitors.
Analysis of the 9-Methyl Derivative
The small methyl group is often considered a "probe" in medicinal chemistry. Its introduction can lead to surprisingly potent compounds, a phenomenon sometimes dubbed the "magic methyl" effect. [1][2]
-
Potency & Binding: A methyl group is unlikely to provide strong, direct binding interactions. However, its impact can be profound. It can displace a tightly bound water molecule from a hydrophobic pocket, leading to a significant entropic gain and increased affinity. [2]Furthermore, it can enforce a specific, more favorable conformation on the parent molecule for binding. [1]In the context of our kinase model, the 9-methyl group would likely be solvent-exposed with minimal direct interaction, making it a good baseline compound.
-
Selectivity: Due to its small size, the 9-methyl derivative is less likely to clash with residues that differ between kinase subtypes. This could result in broader activity across a kinase family.
-
Metabolic Stability: Methyl groups are generally metabolically stable, though they can be sites of hydroxylation by cytochrome P450 enzymes.
Analysis of the 9-Benzyl Derivative
The benzyl group offers a much larger and more complex interaction profile, which can be a double-edged sword.
-
Potency & Binding: The key advantage of the benzyl group is its potential for strong hydrophobic and π-stacking interactions. [3]If the target protein has an accessible hydrophobic pocket near the N9 position (as depicted by "Hydrophobic Pocket II" in the diagram), the benzyl group can occupy it, leading to a substantial increase in binding affinity and potency. [4]Studies on N9-substituted purines have shown that larger alkyl or aryl groups can enhance biological activity, provided they fit the target. [5]* Selectivity: The steric bulk of the benzyl group can be exploited to achieve selectivity. It may fit into the active site of a target kinase but clash with a single, differing amino acid in an off-target kinase, thereby conferring a selective inhibition profile.
-
Metabolic Stability: The phenyl ring of the benzyl group is a potential site for metabolic oxidation (hydroxylation), which can be a liability. However, this can sometimes be blocked by strategic substitution (e.g., with fluorine) on the ring itself.
III. Experimental Protocol: Comparative Biological Assay
To empirically determine the relative performance of these derivatives, a robust in vitro assay is required. A representative protocol for a kinase inhibition assay is provided below.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for measuring inhibitor binding affinity.
-
Reagent Preparation:
-
Prepare a serial dilution of the 9-benzyl and 9-methyl purine thioacetic acid derivatives in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) containing a fixed percentage of DMSO (e.g., 1%).
-
Prepare solutions of the target kinase, a europium-labeled anti-tag antibody (e.g., anti-GST), and a fluorescently labeled ATP-competitive tracer (kinase-specific).
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of each compound dilution.
-
Add 5 µL of a kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound. A lower IC₅₀ indicates higher binding affinity and potency.
-
IV. Conclusion and Recommendations
The choice between a 9-benzyl and a 9-methyl substituent on a purine thioacetic acid derivative is a strategic decision guided by the specific goals of the drug discovery program.
-
The 9-methyl derivative serves as an excellent starting point or baseline compound. Its minimal steric profile makes it more likely to be tolerated by a wide range of targets. Any observed activity can be confidently attributed to the core pharmacophore, and it provides a valuable reference for assessing the impact of larger substituents.
-
The 9-benzyl derivative is a tool for potency and selectivity enhancement. Its introduction is a hypothesis-driven approach: it is predicted to improve affinity if a suitable hydrophobic pocket is available. It is best employed when structural information about the target is available or when seeking to differentiate activity between closely related protein isoforms.
Recommendation for Researchers: In a typical lead optimization campaign, it is advisable to synthesize and test both derivatives. The comparative data generated will provide invaluable insight into the structure-activity relationship at the N9 position, guiding future design iterations toward compounds with optimized potency, selectivity, and drug-like properties.
References
-
Špačková, N., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. PubMed. [Link]
-
Perlíková, P., et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids. PubMed. [Link]
- Jorgensen, W. L., & Duffy, E. M. (2000). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews.
-
PubChem. 6-(Hydroxyamino)-9-methylpurine. National Center for Biotechnology Information. [Link]
- Müller, C. E. (2009). Purines and N⁹‐(ortho‐substituentaryl)purines with bioactivities.
- Barreiro, G., et al. (2011). Methyl-Containing Pharmaceuticals: Methylation in Drug Design.
-
Smee, D. F., et al. (1987). Alkylpurines as Immunopotentiating Agents. Synthesis and Antiviral Activity of Certain Alkylguanines. PubMed. [Link]
-
Wang, G., et al. (2005). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed. [Link]
-
Choe, J., et al. (2005). Lipophilicity coefficients of potential tumor imaging agents, positron-labeled O(6)-benzylguanine derivatives. PubMed. [Link]
-
Jiménez, C., & Rodríguez, J. (2012). Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products. PMC. [Link]
-
Singh, A. P., et al. (2022). In-silico drug likeness predictions of novel 9-benzyl-6-(furan-2-yl)-2-(N,N dimethylamino)-9H-purine compound. YMER. [Link]
- Sekulić, T. D., et al. (2016). In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins.
-
Sardar, P., et al. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]
-
LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]
-
Sardar, P., et al. (2021). Magic Methyl Effects in Drug Design. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Sardar, P., et al. (2021). Magic Methyl Effects in Drug Design. Semantic Scholar. [Link]
-
Wikipedia. (2024). Benzyl group. Wikipedia. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lipophilicity coefficients of potential tumor imaging agents, positron-labeled O(6)-benzylguanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking Novel Cytokinin Analogs: A Case Study with [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the characterization and performance benchmarking of novel synthetic cytokinin analogs. While we will use the specific molecule [(6-Amino-9-benzyl-9H-purin-8-yl)thio]acetic acid (herein designated as Cpd-X) as our primary example, the principles, protocols, and analytical logic detailed here are universally applicable to any new compound with suspected cytokinin activity.
Our objective is to move beyond a simple "active" or "inactive" designation. We aim to build a quantitative, multi-faceted performance profile of Cpd-X, comparing it directly against a panel of well-characterized, standard cytokinins. This guide is structured to provide not only the "how" (the protocols) but also the "why" (the scientific rationale), ensuring that the resulting data is robust, interpretable, and publication-ready.
Foundational Concepts: The Cytokinin Signaling Pathway
Before initiating any bioassay, it is crucial to understand the mechanism of action we are probing. Cytokinins exert their effects through a well-defined signaling cascade. A strong response in a whole-plant or tissue assay is predicated on the compound's ability to effectively interact with this pathway, primarily by binding to the CHASE domain of transmembrane histidine kinase receptors.
The canonical cytokinin signaling pathway, as understood in model organisms like Arabidopsis thaliana, is a multi-step phosphorelay system.
Caption: Canonical cytokinin signaling pathway in plants.
The efficacy of a novel compound like Cpd-X is determined by how well it can initiate this cascade, leading to the transcriptional activation of cytokinin-responsive genes that govern key cellular processes like cell division and differentiation.
The Benchmarking Panel: Standard Cytokinins
A robust comparison requires a set of standards that represent different classes and potencies of cytokinins. We will use the following three well-established compounds:
| Standard Cytokinin | Class | Key Characteristics |
| Kinetin | Aminopurine (Synthetic) | One of the first cytokinins discovered; considered a baseline standard but not naturally occurring in plants. |
| 6-Benzylaminopurine (BAP) | Aminopurine (Synthetic) | A highly potent synthetic cytokinin widely used in plant tissue culture for inducing shoot development. |
| trans-Zeatin | Isoprenoid (Natural) | A highly active, naturally occurring cytokinin in plants; often considered the "gold standard" for biological activity. |
Experimental Workflow: A Multi-Assay Approach
A single assay is insufficient to fully characterize a novel compound. We will employ a tiered approach, moving from general proliferation to a more specific, physiological response. This multi-assay strategy provides a more complete picture of the compound's biological activity profile.
Caption: Experimental workflow for benchmarking a novel cytokinin analog.
Detailed Experimental Protocols
The following protocols are foundational methods for assessing cytokinin activity. It is critical to maintain aseptic techniques throughout all tissue culture procedures.
Protocol 4.1: Tobacco Callus Bioassay
This assay is the gold standard for assessing cytokinin-induced cell division and proliferation.
-
Objective: To quantify the dose-dependent effect of Cpd-X on the growth of cytokinin-dependent tobacco callus and compare its potency to standard cytokinins.
-
Rationale: Tobacco callus tissue is cultured to be dependent on exogenous auxin and cytokinin for growth. By providing a constant, optimal level of auxin, the callus growth becomes directly proportional to the activity of the cytokinin added to the medium.
-
Methodology:
-
Prepare Media: Autoclave Murashige and Skoog (MS) basal medium supplemented with 2 mg/L of indole-3-acetic acid (IAA) and 3% (w/v) sucrose, and solidified with 0.8% (w/v) agar.
-
Add Test Compounds: After autoclaving and cooling the medium to ~50-60°C, add filter-sterilized stock solutions of Cpd-X, Kinetin, BAP, and trans-Zeatin to achieve a final concentration range (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM). A "0 µM" control containing only the solvent is essential.
-
Inoculation: Under a sterile laminar flow hood, place a pre-weighed piece of tobacco callus (approx. 50-100 mg) onto the surface of the solidified medium in each petri dish. Use 5-10 replicates per concentration.
-
Incubation: Seal the plates with paraffin film and incubate in the dark at 25 ± 2°C for 4 weeks.
-
Data Collection: After the incubation period, carefully remove each callus piece, blot away any adhering agar, and record its final fresh weight.
-
-
Data Presentation:
| Compound | Concentration (µM) | Mean Fresh Weight (mg) ± SD | Fold Increase over Control |
| Control (0) | 0 | Value | 1.0 |
| Cpd-X | 0.01 | Value | Value |
| 0.1 | Value | Value | |
| 1.0 | Value | Value | |
| 10.0 | Value | Value | |
| Kinetin | 0.01 | Value | Value |
| ... | ... | ... | |
| BAP | 0.01 | Value | Value |
| ... | ... | ... | |
| trans-Zeatin | 0.01 | Value | Value |
| ... | ... | ... |
Protocol 4.2: Leaf Senescence (Chlorophyll Retention) Assay
This assay measures the ability of cytokinins to delay the degradation of chlorophyll, a hallmark of leaf senescence.
-
Objective: To determine the effectiveness of Cpd-X in delaying senescence by quantifying chlorophyll retention in detached leaf discs.
-
Rationale: Senescence is an active, genetically programmed process involving the degradation of macromolecules. Cytokinins are known to counteract this process, in part by stabilizing chlorophyll and chloroplast structure.
-
Methodology:
-
Leaf Excision: Excise fully expanded leaves from a healthy, mature plant (e.g., wheat, oat, or tobacco). Using a cork borer (approx. 1 cm diameter), punch out uniform leaf discs, avoiding the midrib.
-
Incubation: Float the discs (abaxial side down) in petri dishes containing a test solution. The test solutions consist of a buffer (e.g., 2 mM MES, pH 5.7) and the desired concentrations of Cpd-X and standards (e.g., 0, 1, 10, 50 µM). Use 5-10 discs per replicate.
-
Dark Incubation: Wrap the petri dishes in aluminum foil to ensure complete darkness and incubate at room temperature for 72-96 hours. The darkness accelerates senescence in the control group.
-
Chlorophyll Extraction: Transfer the leaf discs to a vial containing a known volume (e.g., 5 mL) of 80% ethanol or acetone. Incubate in the dark at room temperature until all pigment is leached from the tissue (tissue appears white).
-
Spectrophotometry: Measure the absorbance of the chlorophyll extract at 645 nm and 663 nm.
-
Calculation: Calculate the total chlorophyll concentration using a standard formula, such as Arnon's equation: Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663). Express the final value as µg chlorophyll per disc or per unit area.
-
-
Data Presentation:
| Compound | Concentration (µM) | Mean Total Chlorophyll (µ g/disc ) ± SD | % Retention vs. Control |
| Control (0) | 0 | Value | 100% (of degraded state) |
| Cpd-X | 1 | Value | Value |
| 10 | Value | Value | |
| 50 | Value | Value | |
| Kinetin | 1 | Value | Value |
| ... | ... | ... | |
| BAP | 1 | Value | Value |
| ... | ... | ... |
Interpreting the Results: Building a Performance Profile
The data from these assays will allow for a multi-dimensional comparison.
-
Potency: From the callus bioassay, you can determine the optimal concentration for each compound and rank their relative potencies. A compound that produces the maximum yield at a lower concentration is considered more potent.
-
Efficacy: The maximum fresh weight achieved in the callus assay or the maximum chlorophyll retained in the senescence assay represents the compound's efficacy. Two compounds might have similar potency (acting at the same concentration range) but different efficacy (one produces a stronger overall effect).
-
Activity Spectrum: Does Cpd-X perform equally well in both cell division (callus) and physiological maintenance (senescence) assays? Some analogs may show a bias towards one type of response, providing insight into their specific structure-activity relationship. For instance, Cpd-X may be a strong proliferation-inducer but only moderately effective at preventing senescence compared to trans-Zeatin.
By systematically applying these protocols, researchers can move from a novel molecule to a well-characterized compound with a defined performance profile relative to industry standards. This rigorous, data-driven approach is essential for publication, patent applications, and further development in agricultural or pharmaceutical contexts.
References
-
Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]
-
Miller, C. O., Skoog, F., Von Saltza, M. H., & Strong, F. M. (1955). Kinetin, a cell division factor from deoxyribonucleic acid. Journal of the American Chemical Society, 77(5), 1392-1392. [Link]
-
Murashige, T., & Skoog, F. (1962). A revised medium for rapid growth and bio assays with tobacco tissue cultures. Physiologia Plantarum, 15(3), 473-497. [Link]
-
Richmond, A. E., & Lang, A. (1957). Effect of kinetin on protein content and survival of detached Xanthium leaves. Science, 125(3249), 650-651. [Link]
-
Abreu, M. E., & Munné-Bosch, S. (2009). Salicylic acid deficiency in NahG plants impairs the regulation of chlorophyll degradation and antioxidant defenses during dark-induced senescence in Arabidopsis leaves. Journal of experimental botany, 60(9), 2609–2620. [Link]
-
Kakimoto, T. (2003). Perception and signal transduction of cytokinins. Annual review of plant biology, 54, 605-627. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
